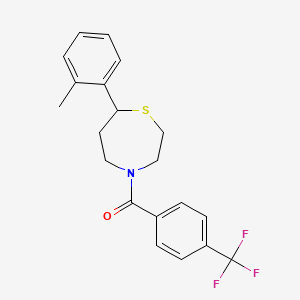

(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

Description

The compound “(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone” features a seven-membered 1,4-thiazepane ring substituted at position 7 with an o-tolyl group (ortho-methylphenyl) and a 4-(trifluoromethyl)phenyl group attached via a methanone linkage.

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NOS/c1-14-4-2-3-5-17(14)18-10-11-24(12-13-26-18)19(25)15-6-8-16(9-7-15)20(21,22)23/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGRBAKUMGBSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

Introduction of the o-Tolyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

Attachment of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Formation of the Methanone Moiety: This step might involve oxidation reactions using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially reduce the methanone group to an alcohol.

Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the substituents used.

Scientific Research Applications

(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazepane rings and trifluoromethyl groups might interact with enzymes or receptors, modulating their activity. The methanone moiety could be involved in forming hydrogen bonds or other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related analogs from the literature (Table 1).

Table 1: Structural and Functional Comparison of Key Compounds

*Estimated using fragment-based methods.

Key Comparisons

Core Heterocycle Flexibility and Reactivity

- The 1,4-thiazepane core in the target compound offers greater conformational flexibility compared to rigid triazoles or planar benzothiazines . This flexibility may enhance binding to dynamic protein pockets but could reduce selectivity.

- In contrast, piperazine (as in compound 7f) provides a smaller, more rigid scaffold, favoring interactions with flat binding sites (e.g., serotonin receptors) .

Substituent Effects Trifluoromethyl vs. Nitro Groups: The 4-(trifluoromethyl)phenyl group in the target compound imparts strong electron-withdrawing effects and metabolic resistance, similar to the nitro group in 7f. However, the trifluoromethyl group is less polar, increasing logP and membrane permeability .

Physicochemical Properties

- The target compound’s predicted logP (~3.8) reflects higher lipophilicity than triazole derivatives (~2.5) due to the trifluoromethyl and o-tolyl groups. This may favor central nervous system (CNS) penetration but reduce aqueous solubility.

- The benzothiazine derivative (RN 1113109-85-5) exhibits even higher logP (~4.0) due to its ethyl and m-tolyl substituents, suggesting a trade-off between lipophilicity and solubility .

Synthetic Considerations

- The target compound’s synthesis likely employs α-halogenated ketone coupling (similar to ) and reductive amination steps (as seen in piperazine derivatives) .

Research Findings and Implications

- Metabolic Stability : The trifluoromethyl group likely enhances resistance to cytochrome P450 oxidation compared to nitro or sulfonyl groups .

Biological Activity

The compound (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule characterized by a unique structure that includes a thiazepane ring, an aromatic o-tolyl group, and a trifluorophenyl moiety. This combination of structural features suggests potential biological activities, particularly in the fields of agricultural chemistry and pharmacology.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 345.9 g/mol. The presence of the thiazepane ring is significant, as compounds with such heterocyclic structures often exhibit diverse pharmacological effects due to their ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of compounds containing trifluoromethyl groups can exhibit potent antimicrobial activity. For example, studies on related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) and a strong bactericidal effect . The trifluoromethyl group enhances lipophilicity, potentially improving the binding affinity to bacterial targets.

Herbicidal Activity

The compound has been evaluated for herbicidal properties against various plant species. In particular, studies have indicated that certain derivatives exhibit selective activity against monocotyledonous and dicotyledonous plants, suggesting potential applications in agricultural chemistry for developing new herbicides. The compound's structure allows for interactions that may inhibit growth in specific target plants while minimizing effects on non-target species.

The biological activity of This compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical to bacterial cell function or plant metabolism.

- Receptor Binding : Its structural features may allow it to bind selectively to receptors involved in signaling pathways in both microbial and plant systems.

- Macromolecular Synthesis Inhibition : Similar compounds have shown broad inhibitory effects on macromolecular synthesis, which could be a mechanism through which this compound exerts its biological effects .

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of the thiazepane ring and the trifluorophenyl group may enhance selectivity towards certain biological targets. Below is a table summarizing the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial |

| 1,3-Thiazole | Heterocyclic compound | Anticancer |

| 5-(Trifluoromethyl)thiazole | Trifluoromethyl group | CNS activity |

Case Studies

- Antimicrobial Efficacy : In vivo studies demonstrated that certain trifluoromethyl phenyl derivatives exhibited significant antibacterial activity without toxicity at doses up to 50 mg/kg in mouse models . This suggests a favorable safety profile for potential therapeutic applications.

- Herbicidal Testing : Field tests involving various plant species showed that derivatives of this compound had marked inhibitory effects on specific weeds while showing minimal impact on crops like wheat and lettuce. This selectivity is crucial for developing effective herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.